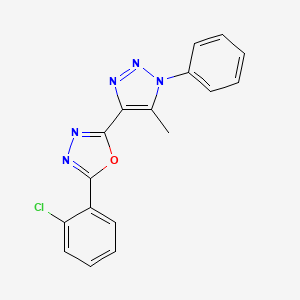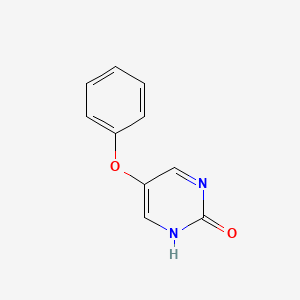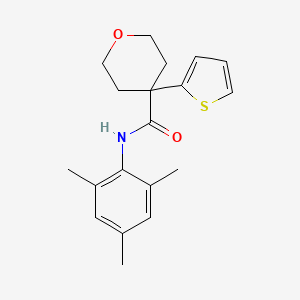![molecular formula C20H16N2O2S B2582021 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 850782-02-4](/img/structure/B2582021.png)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide, also known as MMBN or NSC-722704, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.
科学的研究の応用
Antimicrobial and Antifungal Activity
Compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide have been investigated for their antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized a series of compounds for in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal infections like Candida albicans. These thiazole derivatives may offer therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy for Cancer
A study by Pişkin, Canpolat, and Öztürk (2020) explored the potential of similar compounds in photodynamic therapy, a treatment modality for cancer. They synthesized new zinc phthalocyanine derivatives that exhibited properties useful for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the potential of these compounds in Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
5-Lipoxygenase Inhibition
Compounds structurally related to this compound have been identified as novel inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory process. Bird et al. (1991) discovered that (methoxyalkyl)thiazoles, with similar structural features, are potent, selective, and orally active inhibitors. This class of inhibitors shows specific, enantioselective interactions with the enzyme, suggesting potential applications in treating inflammatory conditions (Bird et al., 1991).
Synthesis and Antibacterial/Antifungal Agents
Helal, Abbas, Salem, Farag, and Ammar (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives that showed significant antibacterial and antifungal activities. This includes efficacy against strains like Ampicilline and Flucanazole. This research suggests the potential of these compounds in developing new antimicrobial agents (Helal et al., 2013).
Antioxidant, Anti-Inflammatory, and Analgesic Activities
Nandagokula, Poojary, Vittal, Shenoy, Shetty, and Tangavelu (2012) prepared a series of compounds including 2,3-disubstituted 4-thiazolidinones and evaluated them for their antioxidant, anti-inflammatory, and analgesic activities. Their antibacterial and antifungal activities were also tested, indicating the broad spectrum of potential applications (Nandagokula et al., 2012).
Anti-Proliferative Activity Against Cancer
Compounds structurally related to the query chemical have been investigated for their anti-proliferative activities against cancer cell lines. Kong, Lv, Yan, Chang, and Wang (2018) found that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This suggests potential utility in melanoma treatment (Kong et al., 2018).
Anti-Tubercular and Anti-Bacterial Agents
Prasad and Nayak (2016) synthesized novel thiazoles derivatives containing a methoxy-napthyl moiety. These compounds exhibited potent anti-bacterial and anti-tubercular activities, demonstrating their significance in pharmaceutical research (Prasad & Nayak, 2016).
作用機序
Another related compound, naphthamide derivatives, has been developed and evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These compounds were found to be competitive and reversible MAO inhibitors based on kinetic and reversibility studies .
特性
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-17-10-9-16(24-2)12-18(17)25-20(22)21-19(23)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDHWMSAUZSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2581938.png)

![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)


![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)


![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2581959.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)